molecular formula C22H29N5O2 B11251638 4-{2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

4-{2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B11251638
M. Wt: 395.5 g/mol
InChI Key: AAYRETSKXPZTNU-UHFFFAOYSA-N
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Description

4-{2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties. These structural motifs are commonly found in various biologically active compounds, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-{2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N5O2/c1-16-4-5-19(14-17(16)2)21(28)26-6-8-27(9-7-26)22-23-18(3)15-20(24-22)25-10-12-29-13-11-25/h4-5,14-15H,6-13H2,1-3H3

InChI Key

AAYRETSKXPZTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)C

Origin of Product

United States

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